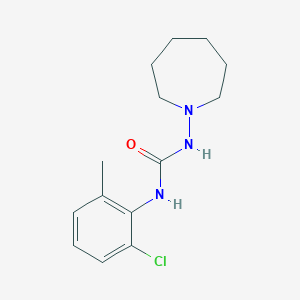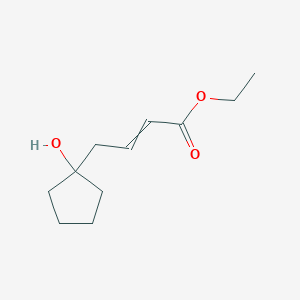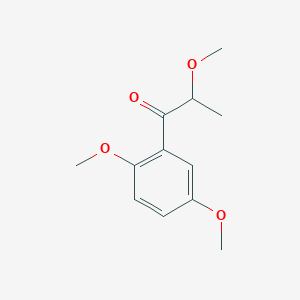
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one is an organic compound that belongs to the class of phenylpropanones This compound is characterized by the presence of methoxy groups attached to the phenyl ring and the propanone chain
Métodos De Preparación
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with methoxypropanone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further chemical transformations to yield the final product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature settings .
Análisis De Reacciones Químicas
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents such as sodium hydroxide or potassium tert-butoxide are commonly used
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one involves its interaction with specific molecular targets and pathways. It is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in its biological effects. The compound’s activity is mediated through the modulation of neurotransmitter release and receptor binding, leading to various physiological responses .
Comparación Con Compuestos Similares
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one can be compared with other similar compounds, such as:
2,5-Dimethoxyamphetamine: This compound shares structural similarities and exhibits similar interactions with serotonin receptors.
2,5-Dimethoxyphenylisopropylamine: Another related compound with comparable biological activities and receptor affinities.
2,5-Dimethoxyfentanyl: Although structurally different, it shares some pharmacological properties due to the presence of methoxy groups
Propiedades
Número CAS |
89654-20-6 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-2-methoxypropan-1-one |
InChI |
InChI=1S/C12H16O4/c1-8(14-2)12(13)10-7-9(15-3)5-6-11(10)16-4/h5-8H,1-4H3 |
Clave InChI |
JBLVFGYOTJXTOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


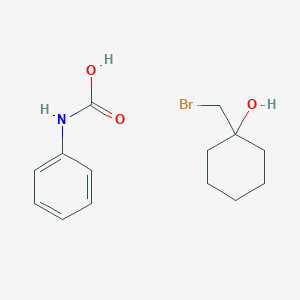
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)


![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)


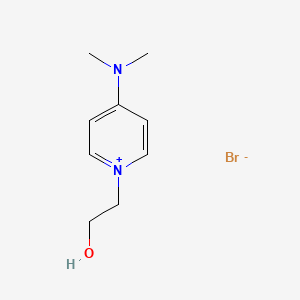
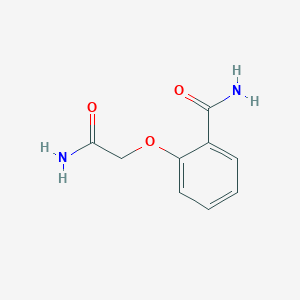
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
